

2-Propylpyridine chemical properties and structure

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Compound of Interest

Compound Name: 2-Propylpyridine

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An In-depth Technical Guide to the Chemical Properties and Structure of **2-Propylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-propylpyridine**, a heterocyclic amine of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory work and advance drug development initiatives.

Chemical Structure and Identifiers

2-Propylpyridine, also known as conyryne, is a substituted pyridine with a propyl group at the second position.[1][2] Its structure is characterized by a six-membered aromatic ring containing one nitrogen atom.[3]

Identifier	Value
IUPAC Name	2-propylpyridine[1]
Synonyms	Conyrine, 1-(2-Pyridyl)propane, 2-n-Propylpyridine[1][2]
Molecular Formula	C ₈ H ₁₁ N[1][4]
SMILES	CCCC1=CC=CC=N1[1][5]
InChI	InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3[1]
InChIKey	OIALIKXMLIAOSN-UHFFFAOYSA-N[1]
CAS Number	622-39-9[1][2]

Physicochemical Properties

2-Propylpyridine is a colorless to pale yellow liquid with a characteristic nutty and tobacco-like aroma.[1][6] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	121.18 g/mol	[1][7]
Boiling Point	169-171 °C at 760 mmHg	[1][6]
Melting Point	2 °C	[1]
Density	0.907-0.917 g/cm ³ at 25 °C	[1][6]
Refractive Index	1.490-1.496 at 20 °C	[1][6]
Flash Point	56 °C (133 °F)	[4][6]
Vapor Pressure	2.29 mmHg at 25 °C (estimated)	[6]
Solubility	Slightly soluble in water. Soluble in alcohol.	[1][6]
logP (o/w)	2.238 (estimated)	[6]
pKa	Data available in IUPAC Digitized pKa Dataset	[1]
XLogP3	1.8	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-propylpyridine**. Key spectral information is available from various sources.[1]

- ¹H NMR: Proton NMR spectra are available for **2-propylpyridine**. [8]
- ¹³C NMR: Carbon-13 NMR spectral data has been recorded. [1]
- Mass Spectrometry: Electron ionization mass spectrometry data is available. [1][2]
- Infrared (IR) Spectroscopy: FTIR spectra have been documented. [1]
- Raman Spectroscopy: Raman spectral data is also available. [1]

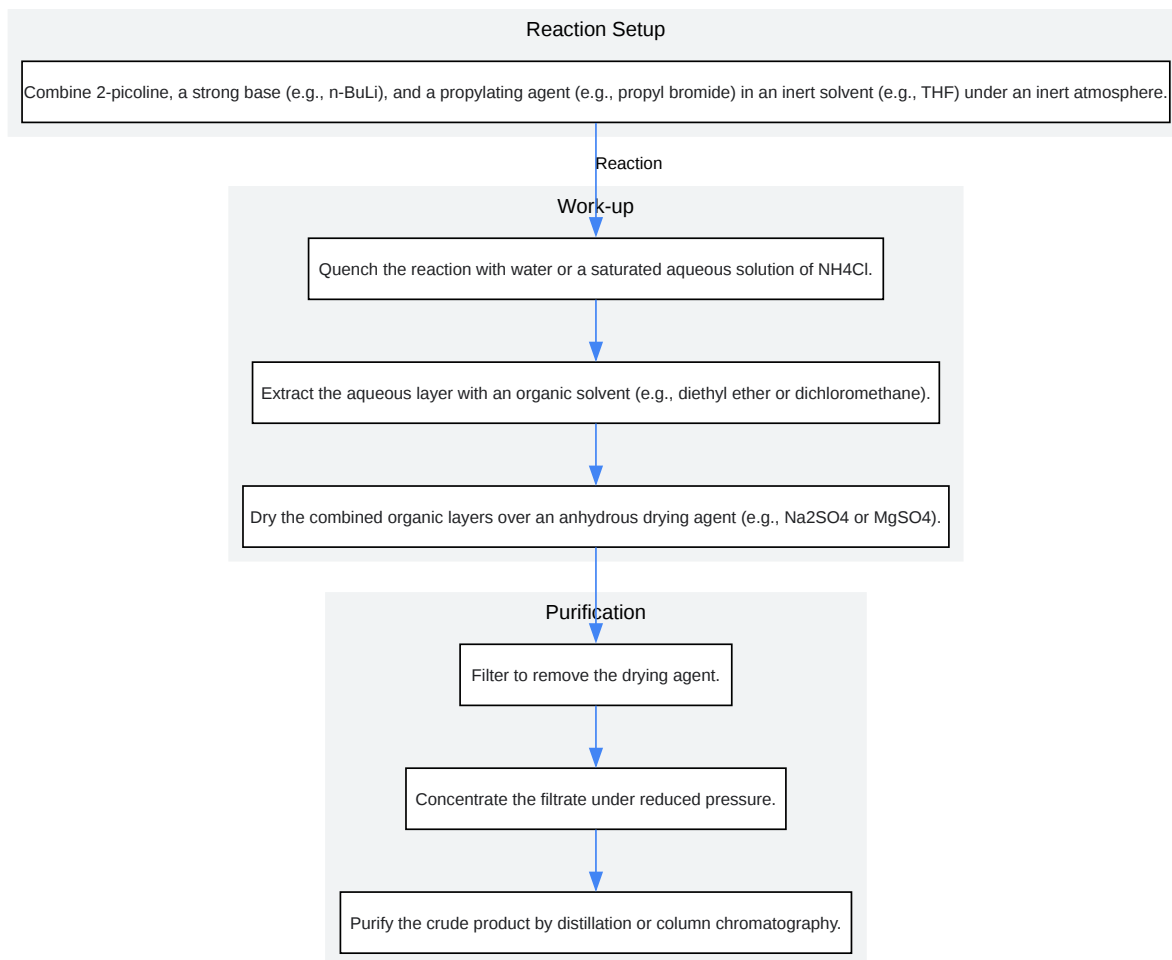
Experimental Protocols

Synthesis of 2-Propylpyridine

Industrially, **2-propylpyridine** is produced through the alkylation of pyridine with propylating agents under controlled conditions.^[3] While a specific, detailed laboratory synthesis protocol for **2-propylpyridine** is not readily available in the provided search results, a common synthetic route involves the reaction of 2-picoline with a suitable propylating agent.

A representative, though not directly cited, experimental workflow for such a synthesis is depicted below. This generalized workflow is for illustrative purposes and would require optimization for specific laboratory conditions.

General Synthesis Workflow for 2-Propylpyridine



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A generalized workflow for the synthesis of **2-propylpyridine**.

Synthesis of 2-Propylpyridine-N-oxide

A specific experimental protocol for the synthesis of **2-propylpyridine-N-oxide** has been reported.

Methodology:

- Dissolve 20 ml of 2-n-propylpyridine in 60 ml of glacial acetic acid.
- Add 40 ml of 30% hydrogen peroxide (H₂O₂).
- Stir the mixture for 16 hours at room temperature.
- Heat the mixture at 65 °C for 3 hours.
- The acetic acid is then removed.

Reactivity and Stability

2-Propylpyridine is a stable compound under normal conditions.[9] It is a flammable liquid and vapor.[1][10] Hazardous polymerization does not occur.[9] Incompatible materials to be avoided include strong oxidizing agents and strong acids.[9]

Safety and Hazards

2-Propylpyridine is associated with several hazards. It is classified as a flammable liquid.[1][10] It is also reported to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]

The following GHS hazard statements apply:

- H226: Flammable liquid and vapor.[1][10]
- H315: Causes skin irritation.[1][10]
- H319: Causes serious eye irritation.[10]
- H335: May cause respiratory irritation.[10]

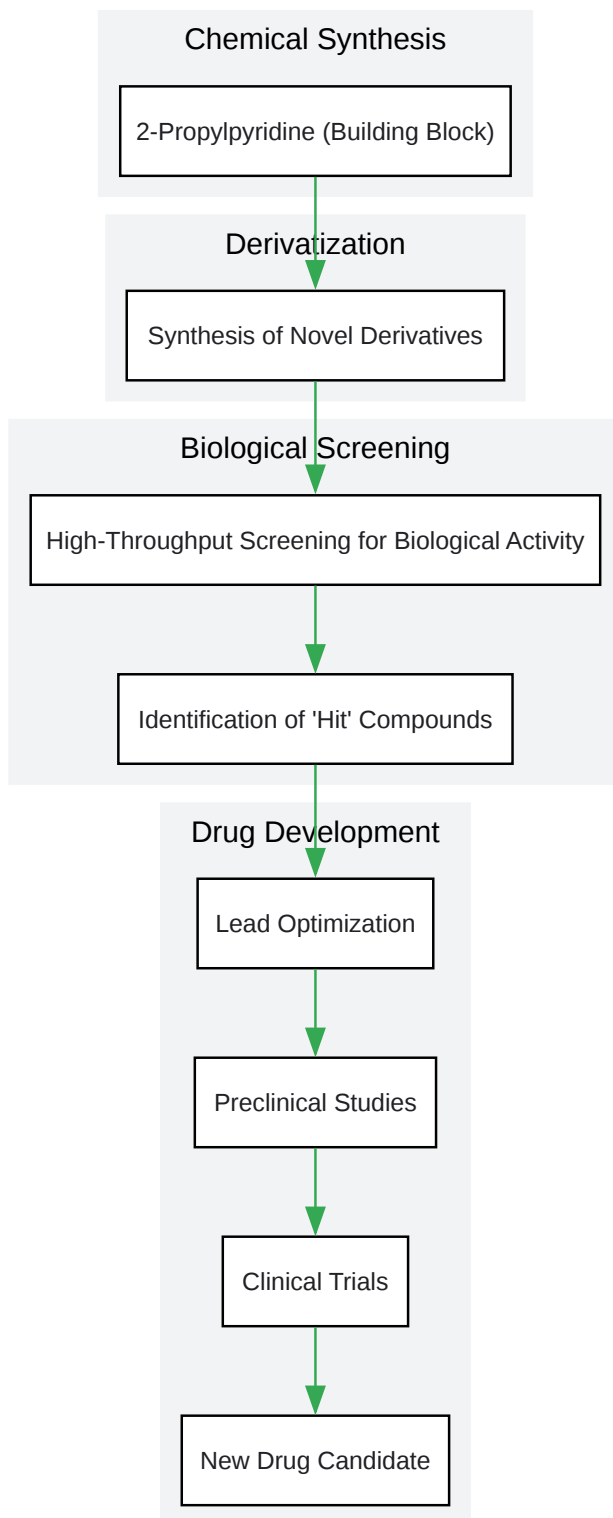
Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][9]

Applications in Research and Development

Substituted pyridines like **2-propylpyridine** are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] While **2-propylpyridine** itself may not be biologically active, its derivatives can exhibit pharmacological activity depending on further chemical modifications.[3]

The following diagram illustrates the logical relationship of **2-propylpyridine** as a building block in drug discovery.

Role of 2-Propylpyridine in Drug Discovery



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Logical flow from a chemical building block to a drug candidate.

Conclusion

This technical guide has summarized the core chemical properties and structural information for **2-propylpyridine**. The provided data on its physicochemical properties, spectroscopic characteristics, and safety information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The illustrative workflows for its synthesis and role in drug discovery provide a conceptual framework for its application in a laboratory and research setting.

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